molecular formula C27H31N9O5 B3028267 Lanraplenib (monosuccinate) CAS No. 1800046-97-2

Lanraplenib (monosuccinate)

Cat. No. B3028267
CAS RN: 1800046-97-2
M. Wt: 561.6 g/mol
InChI Key: DVFRSTNNWJHWGW-UHFFFAOYSA-N
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Description

Lanraplenib (monosuccinate), also known as GS-9876, is a potent, highly selective, and orally active spleen tyrosine kinase (SYK) inhibitor . It has been investigated in more than 250 healthy volunteers and patients with autoimmune diseases .


Molecular Structure Analysis

The molecular structure of Lanraplenib is complex, and it’s a selective, next-generation SYK inhibitor with similar potency, enhanced selectivity, and more favorable pharmacologic properties . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

Lanraplenib is a solid substance with a molecular weight of 620.64 and is soluble in DMSO at 83.33 mg/mL . It should be stored at 4°C in a dry, sealed environment .

Scientific Research Applications

Autoimmune Diseases: Sjögren’s Syndrome

In a study evaluating the safety and efficacy of lanraplenib, alongside other drugs, in patients with active Sjögren’s syndrome, lanraplenib was identified as a spleen tyrosine kinase inhibitor. Although the primary and secondary endpoints of the study were not significantly met compared to placebo, the research highlighted the hypothesis-generating potential of lanraplenib due to its tolerability and specific biomarker findings. The study involved a multicenter, double-blind approach where patients received lanraplenib or placebo, focusing on improvements based on CRP levels and SS-related symptoms (Price et al., 2022).

Kidney Conditions: Lupus Membranous Nephropathy

Mechanism of Action

Lanraplenib works by inhibiting the spleen tyrosine kinase (SYK), a nonreceptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . In human B cells in vitro, lanraplenib inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production .

Safety and Hazards

Lanraplenib is considered toxic and contains a pharmaceutically active ingredient . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Lanraplenib is currently being evaluated in combination with gilteritinib in patients with relapsed or refractory FLT3-mutated acute myeloid leukemia (AML) . The combination of Lanraplenib and gilteritinib targets aberrant proliferation and differentiation blockade in AML . This suggests that Lanraplenib may have potential future applications in the treatment of other diseases as well.

properties

IUPAC Name

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O.C4H6O4/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;5-3(6)1-2-4(7)8/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFRSTNNWJHWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N9O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanraplenib (monosuccinate)

Synthesis routes and methods

Procedure details

To a slurry of di-tert-butyl {6-[8-({4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]pyrazin-2-yl}imidodicarbonate (225 g, 0.35 mol, 1 mol eq.) in water (12 parts) was added a solution of sulfuric acid (3.1 parts, 6.99 mol, 20 mol eq.) in water (5 parts). The reaction was heated to ca. 40° C. and stirred at this temperature for ca. 4 h at which point the reaction is deemed complete. The reaction mixture was cooled to ca. 22° C., acetone (3 parts) was charged and a solution of sodium carbonate (4.1 parts, 8.75 mol, 25.0 mol eq.) in water (15 parts) was added. The resulting slurry was filtered and the wet cake was washed with water in portions (4×1 parts), then with tert-butyl methyl ether (4 parts). The wet cake (Example 2 free base) was dried at ca. 60° C. To the slurry of dry Example 2 free base in 2-propanol (2.3 parts) was added a solution of succinic acid (Based on the isolated Example 2 free base: 0.43 parts, 1.6 mol eq.) in 2-propanol (15 parts). The resulting slurry was heated to ca. 40° C. and stirred at this temperature for ca. 2 h and then cooled to ca. 22° C., followed by a stir period of ca. 16 h. The slurry was filtered at ca. 22° C. and the wet cake was washed with 2-propanol (5 parts) and dried at ca. 60° C. to afford the product.
Name
di-tert-butyl {6-[8-({4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]pyrazin-2-yl}imidodicarbonate
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
6.99 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.75 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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